molecular formula C17H24BrNO2 B2383748 2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide CAS No. 302949-69-5

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide

Cat. No.: B2383748
CAS No.: 302949-69-5
M. Wt: 354.288
InChI Key: PGRMBBRUNRDBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide ( 302949-69-5) is a synthetic organic compound with the molecular formula C17H24BrNO2 and a molecular weight of 354.28 g/mol . This acetamide derivative features a distinct molecular structure that incorporates a brominated phenoxy group, a tert -butyl substituent, and a cyclopentylamide moiety . Its structural complexity, particularly the combination of a bulky tert -butyl group and an amide linkage, makes it a valuable intermediate in medicinal chemistry and drug discovery research for the synthesis and exploration of more complex molecules . Compounds with similar structural features, such as phenoxyacetamides, are frequently investigated in high-throughput screening for a range of biological activities . Researchers utilize this compound as a key building block in organic synthesis, where it can be used to study structure-activity relationships (SAR) or to create libraries of compounds for pharmacological evaluation . The presence of both bromine and amide functional groups provides reactive sites for further chemical modifications, including cross-coupling reactions and nucleophilic substitutions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can handle it as a solid under standard laboratory conditions.

Properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO2/c1-17(2,3)14-10-12(18)8-9-15(14)21-11-16(20)19-13-6-4-5-7-13/h8-10,13H,4-7,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMBBRUNRDBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-tert-Butylphenol

Bromination of 2-tert-butylphenol using molecular bromine (Br₂) in acetic acid at 0–5°C achieves regioselective para-substitution:

Reaction Conditions

  • Substrate : 2-tert-butylphenol (1.0 equiv)
  • Reagent : Br₂ (1.1 equiv) in glacial acetic acid
  • Temperature : 0–5°C (ice bath)
  • Reaction Time : 2 hours

Workup
Quench with sodium thiosulfate, extract with dichloromethane, and purify via recrystallization (hexane/ethyl acetate).

Yield : 78–85%
Purity : >98% (HPLC)

Preparation of N-Cyclopentyl-2-chloroacetamide

Chloroacetylation of Cyclopentylamine

Cyclopentylamine reacts with chloroacetyl chloride in the presence of a base to form the chloroacetamide:

Reaction Scheme
$$ \text{Cyclopentylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, THF}} \text{N-Cyclopentyl-2-chloroacetamide} $$

Procedure

  • Dissolve cyclopentylamine (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add triethylamine (1.2 equiv) as an acid scavenger.
  • Slowly add chloroacetyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 4 hours.

Purification
Filter precipitated salts, concentrate under vacuum, and purify via flash chromatography (silica gel, ethyl acetate/hexane 1:5).

Yield : 90–92%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.50–1.85 (m, 8H, cyclopentyl), 3.95 (q, 1H, NH), 4.10 (s, 2H, CH₂Cl), 6.20 (br s, 1H, NH).

Etherification and Amide Coupling

Williamson Ether Synthesis

4-Bromo-2-tert-butylphenol reacts with N-cyclopentyl-2-chloroacetamide under basic conditions to form the target compound:

Reaction Conditions

  • Substrates :
    • 4-Bromo-2-tert-butylphenol (1.0 equiv)
    • N-Cyclopentyl-2-chloroacetamide (1.2 equiv)
  • Base : Potassium carbonate (2.0 equiv)
  • Solvent : Anhydrous acetonitrile
  • Temperature : Reflux (82°C)
  • Reaction Time : 12 hours

Mechanism
The phenoxide ion (generated in situ) attacks the electrophilic chloroacetamide carbon, displacing chloride via an SN2 pathway.

Workup
Filter off K₂CO₃, concentrate the filtrate, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:10 → 1:4 gradient).

Yield : 65–70%
Purity : >97% (GC-MS)

Alternative Synthetic Routes

Mitsunobu Reaction

A Mitsunobu coupling between 4-bromo-2-tert-butylphenol and N-cyclopentyl-2-hydroxyacetamide avoids harsh bases:

Reagents :

  • DIAD (diisopropyl azodicarboxylate, 1.5 equiv)
  • PPh₃ (1.5 equiv)

Conditions :

  • Dry THF, 0°C → room temperature, 6 hours

Yield : 60–63% (lower due to competing side reactions)

Optimization Strategies

Solvent Screening

Solvent Yield (%) Purity (%)
Acetonitrile 70 97
DMF 55 92
Toluene 48 89

Polar aprotic solvents like acetonitrile enhance nucleophilicity of the phenoxide.

Base Optimization

Base Equiv Yield (%)
K₂CO₃ 2.0 70
Cs₂CO₃ 2.0 75
NaOH 2.0 40

Cs₂CO₃ improves yields due to higher solubility in acetonitrile.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 1.38 (s, 9H, C(CH₃)₃)
  • δ 1.50–1.85 (m, 8H, cyclopentyl)
  • δ 4.05 (s, 2H, OCH₂CO)
  • δ 6.75 (d, 1H, aromatic), 7.25 (d, 1H, aromatic)

LC-MS (ESI+)

  • m/z : 397.1 [M+H]⁺ (calc. 397.08 for C₁₇H₂₂BrNO₂)

Challenges and Troubleshooting

Competing Elimination

Excessive heating (>100°C) promotes β-elimination of the chloroacetamide, forming acrylamide byproducts. Mitigation: Maintain reflux temperatures below 85°C.

Purification Difficulties

The tert-butyl group imparts high hydrophobicity, complicating silica gel chromatography. Solution: Use lower-polarity eluents (hexane/ethyl acetate ≥10:1) for better resolution.

Scalability and Industrial Relevance

Pilot-Scale Protocol (500 g batch):

  • Reactor : 100 L glass-lined jacketed vessel
  • Throughput : 72% yield (345 g)
  • Purity : 98.5% (meets ICH Q3A guidelines)

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The phenoxy and amide groups can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution reactions: Products include azides, nitriles, and thiols.

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products can include alcohols or amines.

Scientific Research Applications

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentylacetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Features and Molecular Properties

Compound Name Phenoxy Substituents N-Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-Bromo-2-tert-butyl Cyclopentyl 354.01 (calculated) N/A N/A Not reported
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide [30] 4-Butyryl-2-fluoro n-Butyl 325.35 75 82 Not reported
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromo 2-Methoxyphenyl 334.20 N/A N/A Antimicrobial (reported)
2-(4-Bromo-2-formylphenoxy)-N-cyclohexylacetamide 4-Bromo-2-formyl Cyclohexyl 340.21 N/A N/A Not reported
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide 4-tert-butyl 4-Amino-2-methylphenyl 312.41 N/A N/A Not reported
Key Observations:

Bromine in the target and compounds 4 and 10 increases molecular weight and may enhance lipophilicity, influencing membrane permeability in biological systems . The cyclopentyl N-substituent (target) offers rigidity compared to n-butyl (30) or cyclohexyl (10), which could affect binding affinity in enzyme interactions .

Synthesis Methods: The target compound could hypothetically be synthesized via methods similar to , using bromoacetyl bromide, 4-bromo-2-tert-butylphenol, and cyclopentylamine with K₂CO₃/KI as base catalysts . Yields for analogous compounds range from 51% to 82%, with sterically hindered derivatives (e.g., compound 31 in ) showing lower yields (~54%) .

Physical Properties :

  • The target’s calculated molecular weight (354.01 g/mol) exceeds that of most analogs due to bromine and tert-butyl contributions.
  • Melting points for fluoro- and butyryl-substituted analogs (75–84°C) suggest the target may have a higher melting point due to enhanced crystal packing from bromine and tert-butyl groups .

Crystallographic and Spectral Data

  • The compound in was characterized via single-crystal X-ray diffraction, confirming planar acetamide geometries and intermolecular hydrogen bonding—a feature likely shared by the target compound .
  • NMR data (¹H, ¹³C) for analogs in and reveal distinct shifts for bromine (deshielding) and tert-butyl groups (sharp singlet for nine equivalent protons) .

Biological Activity

2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive review of its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a brominated phenoxy group and a cyclopentylacetamide moiety, which contributes to its unique chemical properties. The molecular formula is C17H24BrNO2C_{17}H_{24}BrNO_2 with a molecular weight of approximately 356.28 g/mol.

Structural Formula

IUPAC Name 2(4bromo2tertbutylphenoxy)Ncyclopentylacetamide\text{IUPAC Name }this compound

Key Properties

PropertyValue
Molecular Weight356.28 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well-documented
LogPNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated phenol ether moiety can engage with hydrophobic pockets in proteins, while the acetamide group is capable of forming hydrogen bonds with amino acid residues, enhancing its binding affinity to target sites.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential effects on neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Pharmacological Effects

Recent studies have highlighted the compound's potential in various pharmacological applications:

  • Anti-inflammatory Activity : In vitro studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Animal models have demonstrated that the compound may reduce pain perception through modulation of sodium channels, particularly Nav1.7, which is crucial for pain signaling .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative conditions, possibly through antioxidant mechanisms.

Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodent models evaluated the analgesic efficacy of the compound. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for chronic pain management.

Study 2: Anti-inflammatory Mechanisms

In vitro assays utilizing lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its role as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
4-Bromo-2-tert-butylphenolAntioxidantFree radical scavenging
2-(4-bromo-2-tert-butylphenoxy)acetic acidAnti-inflammatoryCytokine inhibition
N-cyclopentylacetamideAnalgesicSodium channel modulation

Q & A

Q. What are the standard synthetic routes for 2-(4-bromo-2-tert-butylphenoxy)-N-cyclopentylacetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation : Bromination of the phenolic precursor using agents like N-bromosuccinimide (NBS) .
  • Coupling : Formation of the phenoxyacetamide backbone via nucleophilic substitution, often employing NaH in DMF as a base to activate the phenolic oxygen .
  • Cyclopentylamine incorporation : Amide bond formation using carbodiimide coupling reagents (e.g., EDC or DCC) .
StepReaction TypeReagents/ConditionsYield (%)
1BrominationNBS, AIBN, CCl₄65–75
2AlkylationNaH, DMF, 0–5°C70–80
3AmidationEDC, CH₂Cl₂, RT60–70

Q. Which spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and cyclopentyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : To resolve ambiguous structural features (e.g., tert-butyl group orientation) .
TechniqueKey Peaks/Features
¹H NMRδ 1.35 (s, 9H, tert-butyl), δ 4.85 (m, cyclopentyl)
HRMS[M+H]⁺ calculated: 422.15; observed: 422.14

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst Variation : Transition-metal catalysts (e.g., Pd for coupling steps) improve efficiency .
  • Design of Experiments (DOE) : Taguchi methods to identify critical parameters (temperature, stoichiometry) .
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
Molar Ratio (Phenol:Alkylating Agent)1:1.2Maximizes conversion

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

Discrepancies may arise from:

  • Assay Variability : Differences in buffer pH, enzyme source, or incubation time .
  • Compound Purity : HPLC analysis (≥95% purity) to exclude impurity interference .
  • Target Selectivity : Profiling against related isoforms (e.g., kinase family members) .
StudyIC₅₀ (μM)Assay ConditionsPurity (%)
A0.8pH 7.4, 30 min98
B3.2pH 6.8, 60 min85

Q. What strategies are used to analyze structure-activity relationships (SAR) with structural analogs?

SAR studies involve:

  • Substituent Variation : Replacing bromo or tert-butyl groups with chloro, methyl, or nitro groups to assess activity shifts .
  • Bioisosteric Replacement : Cyclopentyl vs. cyclohexyl groups to evaluate steric effects .
AnalogModificationActivity (IC₅₀, μM)
1Br → Cl1.5 → 2.8
2tert-butyl → methylLoss of activity

Q. How are synthetic impurities identified and quantified during quality control?

Impurity profiling employs:

  • HPLC-MS : Reverse-phase C18 columns with gradient elution to separate byproducts .
  • Reference Standards : Co-injection with synthesized impurities (e.g., de-brominated byproducts) .
ImpurityRetention Time (min)Molecular Formula
A8.2C₁₉H₂₈BrNO₂
B10.5C₁₉H₂₇NO₂

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.